N-(2-bromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-bromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole derivative featuring a thioacetamide linker. Its structure includes:
- A 2-bromo-4-methylphenyl group attached to the acetamide nitrogen.
- A 4-ethoxyphenyl substituent at the 4-position of the triazole ring.
- A pyridin-3-yl group at the 5-position of the triazole.
The ethoxy group (electron-donating) and bromo substituent (electron-withdrawing) create distinct electronic profiles, which may influence solubility, receptor binding, and biological activity. Crystallographic validation of its structure likely employs SHELX programs, widely used for small-molecule refinement .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN5O2S/c1-3-32-19-9-7-18(8-10-19)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-21-11-6-16(2)13-20(21)25/h4-14H,3,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTOUWHGHWKSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)C)Br)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the bromination of 2-methylphenyl to obtain 2-bromo-4-methylphenyl. This intermediate is then reacted with 4-ethoxyphenyl and pyridin-3-yl-4H-1,2,4-triazole under specific conditions to form the desired triazole derivative. Finally, the sulfanyl group is introduced through a thioesterification reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Triazole 4-position : Ethoxy (target) vs. bromo () or ethyl (). Ethoxy’s electron-donating nature may enhance π-stacking in hydrophobic pockets compared to bromo’s electron-withdrawing effects.
- Pyridine position: Pyridin-3-yl (target) vs. pyridin-4-yl ().
- Acetamide substituents : 2-bromo-4-methylphenyl (target) vs. trifluoromethyl () or sulfamoyl (). Bromo and methyl groups increase lipophilicity, while sulfamoyl enhances hydrophilicity.
Physicochemical and Pharmacological Comparisons
- Melting Points: Analogues with nitro or acetyl groups (e.g., compounds 17–18 in ) exhibit higher melting points (238–274°C), suggesting stronger crystalline packing vs.
- Anti-Exudative Activity: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide show dose-dependent anti-exudative effects (10 mg/kg), comparable to diclofenac .
- Synthesis : Common methods involve coupling bromoacetamide with triazole-thiol intermediates in acetone/K2CO3 (e.g., ), suggesting scalable routes for the target compound .
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